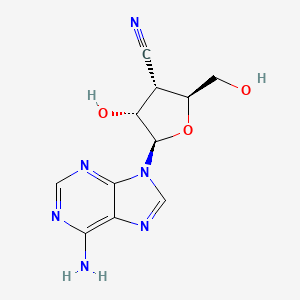

Adenosine, 3'-cyano-3'-deoxy-

Description

Properties

CAS No. |

121123-91-9 |

|---|---|

Molecular Formula |

C11H12N6O3 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |

InChI |

InChI=1S/C11H12N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,2H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |

InChI Key |

PGZCHDSYRDIAPC-HUKYDQBMSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)C#N)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)C#N)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

Formation of the Purine Base: This can be achieved through a series of reactions involving the condensation of formamide derivatives.

Attachment to the Tetrahydrofuran Ring: This step may involve nucleophilic substitution reactions where the purine base is attached to a pre-formed tetrahydrofuran ring.

Introduction of Functional Groups: The hydroxyl and amino groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Aldehydes, ketones.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Antiviral Research

One of the primary applications of Adenosine, 3'-cyano-3'-deoxy- is in antiviral research. Studies have demonstrated that modifications to nucleoside structures can enhance their antiviral properties. For instance, similar compounds have shown effectiveness against viruses such as the tick-borne encephalitis virus (TBEV) and West Nile virus (WNV).

Case Study: Antiviral Efficacy

A notable study investigated the antiviral effects of 3'-deoxy-3'-fluoroadenosine, a related compound, which exhibited a high potency against TBEV in vitro and in vivo. The results indicated that pretreatment with this compound resulted in over 100% inhibition of viral replication at concentrations higher than 10 μM . This suggests that structural modifications similar to those in Adenosine, 3'-cyano-3'-deoxy- could yield comparable antiviral effects.

Drug Development

The structural characteristics of Adenosine, 3'-cyano-3'-deoxy- make it a candidate for drug development. Its ability to interfere with viral replication pathways can be harnessed to create new antiviral therapies.

Table: Comparison of Antiviral Compounds

| Compound Name | Target Virus | EC50 (μM) | Observed Effects |

|---|---|---|---|

| 3'-Deoxy-3'-fluoroadenosine | TBEV | 1.1 | High antiviral potency |

| Adenosine, 3'-cyano-3'-deoxy- | TBD | TBD | Potential for broad-spectrum use |

Cellular Studies

In addition to its antiviral applications, Adenosine, 3'-cyano-3'-deoxy- has been studied for its effects on cellular proliferation and cytotoxicity. Research indicates that similar compounds can exhibit cytostatic effects at higher concentrations without significant cytotoxicity.

Case Study: Cytostatic Effects

A study involving related nucleosides demonstrated that while they suppressed cell proliferation at concentrations exceeding 12.5 μM, they did not induce apoptosis or extensive cell death . This characteristic is crucial for therapeutic applications where maintaining cell viability is essential.

Structure Optimization

The unique structural properties of Adenosine, 3'-cyano-3'-deoxy- allow for further optimization in medicinal chemistry. Researchers are exploring how modifications at various positions on the nucleobase can enhance efficacy and reduce toxicity.

Research Insights

The exploration of fluoro-modified nucleosides has opened avenues for developing compounds with enhanced bioactivity. The structural diversity provided by modifications at the C2 and C5 positions has been shown to influence both antiviral potency and cytotoxic profiles .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, biochemical, and functional differences between adenosine, 3'-cyano-3'-deoxy-, and related nucleoside analogs:

Mechanistic and Functional Comparisons

- Enzyme Inhibition: Adenosine Deaminase (ADA): Coformycin and pentostatin (2'-deoxycoformycin) are natural ADA inhibitors with picomolar affinity due to their TS-like sp³-hybridized transition state mimicry . S-Adenosylhomocysteine Hydrolase: 2'-Deoxyadenosine irreversibly inactivates this enzyme via covalent binding, a "suicide" mechanism . The 3'-CN group in adenosine, 3'-cyano-3'-deoxy-, could alter this interaction due to its distinct electronic profile.

- Nucleoside Transporter Specificity: Human CNT2 (hCNT2) preferentially transports adenosine analogs with 2'-deoxy modifications (e.g., 2'-deoxyadenosine) over ribose-based analogs .

- Base-Pairing and RNA/DNA Interactions: Xanthosine (X), a deaminated guanosine analog, exhibits flexible wobble pairing with uridine or cytidine, affecting reverse transcription fidelity . While adenosine, 3'-cyano-3'-deoxy-, lacks direct evidence of pairing behavior, its 3'-CN group likely reduces sugar pucker flexibility, analogous to 3'-deoxy-3'-fluoroadenosine’s rigid structure .

- Metabolic Stability: Deoxyadenosine monophosphates exhibit slower hydrogen-deuterium exchange rates compared to ribonucleotides, attributed to reduced solvent accessibility . The 3'-CN group in adenosine, 3'-cyano-3'-deoxy- may further protect the glycosidic bond from hydrolysis, extending half-life in vivo.

Biological Activity

Adenosine, 3'-cyano-3'-deoxy- (commonly referred to as 3'-cyano-3'-deoxyadenosine) is a modified nucleoside that has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic use.

The chemical structure of 3'-cyano-3'-deoxyadenosine is represented by the formula . This compound is a derivative of adenosine with a cyano group at the 3' position, which alters its biological properties compared to natural adenosine.

-

Antiviral Activity :

- Research indicates that analogs of adenosine, such as 3'-deoxy-3'-fluoroadenosine, exhibit broad-spectrum antiviral properties against various viruses including Zika and tick-borne encephalitis virus (TBEV). These compounds demonstrate low micromolar antiviral effects and minimal cytotoxicity up to concentrations of 25 μM, suggesting a potential for therapeutic use in viral infections .

-

Anticancer Properties :

- 3'-cyano-3'-deoxyadenosine has been studied for its anticancer activity. It acts by entering cells through nucleoside transporters and being phosphorylated to its active triphosphate form (3'-cyano-3'-deoxyadenosine triphosphate), which can interfere with RNA synthesis and promote apoptosis in cancer cells . The compound has shown efficacy in sensitizing ovarian cancer cells to chemotherapy, indicating its potential role in combination therapies .

Biological Activity in Cell Lines

The biological activity of 3'-cyano-3'-deoxyadenosine was evaluated across various cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 43 ± 3.7 | Significant toxicity observed |

| SKOV-3 (Ovarian) | Not specified | Sensitization to chemotherapeutic agents |

| A2780cisR (Resistant) | Not specified | Highest sensitivity among tested lines |

These findings suggest that the compound has a selective cytotoxic effect against certain cancer cell types while being less toxic to normal cells.

Case Studies

-

Supraventricular Tachycardia (SVT) :

- Adenosine is commonly used in clinical settings for the treatment of SVT. A case study highlighted the effective use of adenosine (0.2 mg/kg) in terminating SVT episodes in children, demonstrating its rapid action in restoring normal heart rhythm . While this case does not directly involve 3'-cyano-3'-deoxyadenosine, it underscores the broader pharmacological significance of adenosine derivatives.

-

Primary Aldosteronism :

- A study indicated that patients with primary aldosteronism exhibited lower circulating adenosine levels compared to those with essential hypertension. This suggests that modulation of adenosine metabolism may present a novel pharmacological opportunity to mitigate cardiovascular risks associated with this condition .

Q & A

Q. What are the established synthetic routes for 3'-cyano-3'-deoxyadenosine, and how do reaction conditions influence yield?

Methodological Answer: A key synthetic route involves phosphoramidite chemistry. For example, a 3'-deoxy adenosine analog with a 2'-cyanoethyl group can be synthesized using a 5'-DMT-protected 3'-deoxy adenosine phosphoramidite reagent. Critical steps include:

- Protection : Introduction of a 2'-cyanoethyl group via phosphoramidite coupling (e.g., using 2'-cyanoethyl-diisopropyl phosphoramidite) under anhydrous conditions .

- Deprotection : Removal of protecting groups (e.g., TBAF for silyl groups) in controlled environments to prevent side reactions .

Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For instance, UV irradiation during allylation steps improves regioselectivity (85% yield) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3'-cyano-3'-deoxyadenosine?

Methodological Answer:

- NMR : 1H/13C NMR resolves sugar puckering (C3'-endo vs. C2'-endo) and cyano group orientation. Coupling constants (e.g., J3',4') confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C10H12FN5O3 for fluoro analogs) and detects impurities .

- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) monitors purity, using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How does 3'-cyano-3'-deoxyadenosine participate in nucleotide metabolism pathways?

Methodological Answer: The 3'-cyano group blocks ribose 3'-OH phosphorylation, making it a chain terminator in enzymatic reactions. For example:

- Kinase Studies : Test inhibition of adenosine kinase by comparing Km values for adenosine vs. 3'-cyano analogs using radiometric assays .

- Phosphorylase Activity : In Schistosoma mansoni, the analog competes with adenosine for MTAP/AP binding, altering salvage pathway flux (KM differences >10-fold reported) .

Q. What protocols ensure stability of 3'-cyano-3'-deoxyadenosine in aqueous solutions?

Methodological Answer:

- pH Control : Store at pH 6–7 (neutral buffers like Tris-HCl) to prevent cyano hydrolysis. Avoid alkaline conditions (pH >8) .

- Temperature : Lyophilized storage at –80°C minimizes degradation. For working solutions, use cold (4°C) and inert atmospheres (N2) .

- Light Protection : Amber vials prevent UV-induced radical formation, which cleaves the cyano group .

Q. How can researchers differentiate 3'-cyano-3'-deoxyadenosine from its 2'-deoxy or 5'-modified analogs?

Methodological Answer:

- X-ray Crystallography : Resolves 3'-cyano vs. 2'-OH positioning (e.g., 2.1 Å resolution structures show C3'-CN bond length ~1.47 Å) .

- Enzymatic Digestion : Use snake venom phosphodiesterase; 3'-modified analogs resist 3'→5' exonuclease activity, unlike 2'-deoxyadenosine .

Advanced Research Questions

Q. How does the 3'-cyano modification alter adenosine’s interaction with MTAP/AP enzymes in parasites vs. mammals?

Methodological Answer:

- Kinetic Profiling : Compare Km and kcat for S. mansoni MTAP vs. human MTAP using stopped-flow assays. S. mansoni MTAP shows higher adenosine affinity (KM = 12 µM vs. 45 µM in humans), but 3'-cyano substitution reduces binding >50% .

- Structural Analysis : MD simulations of the active site (e.g., His13 and Asp15 in S. mansoni) reveal steric clashes with the cyano group, unlike smaller 3'-deoxy analogs .

Q. How to resolve contradictions in reported IC50 values for 3'-cyano-3'-deoxyadenosine in kinase inhibition studies?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., ATP concentration, Mg2+ levels). For example, IC50 varies 3-fold when [ATP] changes from 1 mM to 5 mM .

- Enzyme Source : Compare recombinant vs. native enzymes; mammalian kinases (e.g., PKA) may have divergent allosteric responses to 3'-modifications .

Q. What crystallographic strategies elucidate the conformational impact of the 3'-cyano group on ribozyme folding?

Methodological Answer:

- Substrate Analog Trapping : Co-crystallize ribozymes with 3'-cyano-3'-deoxyadenosine 5'-triphosphate to capture transition states (e.g., 2',5'-phosphodiester linkages mimic vanadate transition analogs) .

- Anomalous Scattering : Use selenium-labeled analogs (e.g., 3'-SeCN) for phased maps to resolve electron density at the modification site .

Q. Can 3'-cyano-3'-deoxyadenosine be modified to enhance target specificity in antisense oligonucleotides?

Methodological Answer:

- Backbone Engineering : Replace 3'-cyano with 3'-thio or 3'-azido groups; phosphoramidite synthesis allows iterative testing (e.g., 3'-SCN improves RNase H1 activation by 30% vs. cyano) .

- Thermodynamic Profiling : Measure Tm of duplexes with complementary RNA; 3'-cyano reduces Tm by 2–4°C due to steric hindrance, adjustable via 2'-O-methyl flanking residues .

Q. What computational models predict the metabolic stability of 3'-cyano-3'-deoxyadenosine in vivo?

Methodological Answer:

- QM/MM Simulations : Calculate activation barriers for CYP450-mediated oxidation (e.g., cyano group stability at C3' vs. C2') .

- Pharmacokinetic Modeling : Use compartmental models parameterized with HPLC-MS data from rodent plasma (t1/2 = 45 min for 3'-cyano vs. 22 min for 3'-OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.